(-)-Tramadol

Description

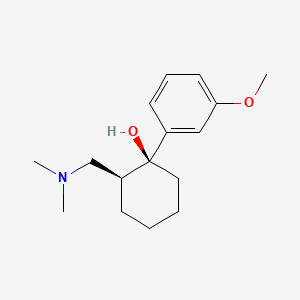

Structure

3D Structure

Properties

CAS No. |

181289-59-8 |

|---|---|

Molecular Formula |

C16H25NO2 |

Molecular Weight |

263.37 g/mol |

IUPAC Name |

(1S,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol |

InChI |

InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16-/m1/s1 |

InChI Key |

TVYLLZQTGLZFBW-GDBMZVCRSA-N |

SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O |

Isomeric SMILES |

CN(C)C[C@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O |

Synonyms |

(-)-2-[(DIMETHYLAMINO)METHYL]-1-(3-METHOXYPHENYL)CYCLOHEXANOL |

Origin of Product |

United States |

Significance of Chirality in Pharmaceutical Research

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical research. Enantiomers, the two mirror-image forms of a chiral drug, can exhibit profound differences in their biological activities. mdpi.com One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable effects (the distomer). nih.gov The study of individual enantiomers allows for a more precise understanding of a drug's pharmacological effects and can lead to the development of agents with improved efficacy and tolerability. nih.govontosight.ai

Historical Perspective of Tramadol Discovery and Chemical Characterization

Tramadol (B15222) was first synthesized in the early 1960s and patented in 1962 by the German pharmaceutical company Grünenthal GmbH. acs.orgacs.org The initial patents covered a mixture of stereoisomers. acs.org The commercially available drug, first launched in 1977 under the brand name Tramal, is a racemic mixture of the hydrochlorides of the (1R,2R)-(+)- and (1S,2S)-(-)-enantiomers. acs.orgwikipedia.orgacs.org

The chemical structure of tramadol, 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol, contains two stereogenic centers, which means it can exist in four different stereoisomeric forms. wikipedia.orgresearchgate.net The synthesis pathway primarily yields the racemate of the cis-isomers, (1R,2R)-tramadol and (1S,2S)-tramadol. wikipedia.orggoogle.com The isolation and characterization of the individual enantiomers, including (-)-tramadol (B15223), were described in pharmacological studies published in 1978. acs.orgtandfonline.com These early investigations were pivotal in revealing that the two enantiomers had distinct pharmacological actions, which led to the decision to market the compound as a racemate to leverage the synergistic effects of both isomers. acs.orgtandfonline.com

Dual Mechanism of Action Conceptual Framework for Stereoisomers

Tramadol's complex mechanism of action is a result of the distinct activities of its two enantiomers and its primary metabolite, O-desmethyltramadol (M1). nih.govdrugbank.com This dual mechanism involves both opioid and monoaminergic pathways. wfsahq.orggjhsr.org

The (-)-enantiomer, (-)-tramadol (B15223) , is primarily responsible for the inhibition of norepinephrine (B1679862) reuptake. nih.govpharmgkb.orgdrugbank.com This action increases the concentration of norepinephrine in the synaptic cleft, which is believed to enhance descending inhibitory pain pathways in the spinal cord. nih.gov

Conversely, the (+)-enantiomer, (+)-tramadol, is a more potent inhibitor of serotonin (B10506) reuptake and a weak agonist at the µ-opioid receptor. nih.govpharmgkb.orgpainphysicianjournal.com The opioid activity of tramadol (B15222) is largely attributed to its metabolite, (+)-O-desmethyltramadol ((+)-M1), which is formed via metabolism by the CYP2D6 enzyme and has a significantly higher affinity for the µ-opioid receptor than the parent compound. wikipedia.orgnih.govgazimedj.com

| Compound | Primary Mechanism of Action | Receptor/Transporter Target |

|---|---|---|

| This compound | Norepinephrine Reuptake Inhibition | Norepinephrine Transporter (NET) |

| (+)-Tramadol | Serotonin Reuptake Inhibition & Weak µ-Opioid Agonism | Serotonin Transporter (SERT) & µ-Opioid Receptor |

| (+)-O-desmethyltramadol (M1) | Potent µ-Opioid Agonism | µ-Opioid Receptor |

Overview of Research Paradigms and Directions for Tramadol Studies

Structural Isomerism and Stereogenic Centers in this compound

The chemical structure of Tramadol, chemically known as 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol, features two stereogenic centers on the cyclohexane (B81311) ring. wikipedia.orgnih.gov These chiral centers are located at carbon 1 (C1), which is bonded to the hydroxyl and methoxyphenyl groups, and carbon 2 (C2), which is bonded to the dimethylaminomethyl group. acs.orgacs.org The presence of these two centers means that Tramadol can exist as four different stereoisomers. wikipedia.orgnewdrugapprovals.org These stereoisomers are grouped into two pairs of enantiomers, which are diastereomers of each other. acs.orgacs.org

The four stereoisomers of Tramadol are categorized into two diastereomeric pairs, referred to as cis and trans isomers. acs.orgacs.org This isomerism describes the relative spatial orientation of the hydroxyl group at C1 and the dimethylaminomethyl group at C2. acs.org In the cis-isomer, these two substituent groups are on the same side of the cyclohexane ring, while in the trans-isomer, they are on opposite sides.

The initial synthesis of Tramadol typically produces a mixture of both cis and trans isomers. google.comnsc.ru The separation of these diastereomers is a critical step in the manufacturing process. This is often achieved through crystallization of their hydrochloride salts, as the cis and trans forms exhibit different physical properties, such as solubility and melting points. wikipedia.orgnih.gov For instance, the melting points for the hydrochlorides of the cis- and trans-racemates are reported as 180–181 °C and 200–201 °C, respectively. acs.orgacs.org The desired therapeutic agent is the trans isomer, which is separated from the cis form. nih.gov

The therapeutically relevant trans-Tramadol is itself a racemic mixture, meaning it is composed of a 1:1 ratio of two enantiomers. wikipedia.orgresearchgate.net These enantiomers are non-superimposable mirror images of each other. researchgate.net They are designated using the Cahn-Ingold-Prelog (CIP) priority rules as (1R,2R)-Tramadol and (1S,2S)-Tramadol. wikipedia.orgacs.org

This compound is the specific enantiomer with the (1S,2S) absolute configuration. nih.govtandfonline.com Its counterpart is (+)-Tramadol, which has the (1R,2R) configuration. nih.govnih.gov While they are chemically identical in an achiral environment, they rotate plane-polarized light in equal but opposite directions and can exhibit different interactions with chiral biological systems.

| Isomer Type | Stereochemical Descriptor | Common Name | Relationship |

|---|---|---|---|

| cis-Isomers | (1R,2S) | (+)-cis-Tramadol | Enantiomers |

| (1S,2R) | (-)-cis-Tramadol | ||

| trans-Isomers (Clinically Used) | (1R,2R) | (+)-Tramadol | Enantiomers |

| (1S,2S) | This compound |

Cis-Trans Isomerism

Methodologies for Enantioselective Synthesis

Producing a single enantiomer like this compound requires enantioselective synthesis methods. These strategies aim to selectively create the desired (1S,2S) isomer, avoiding the formation of its (1R,2R) counterpart. The two primary approaches are asymmetric synthesis and chiral resolution.

Asymmetric synthesis involves using chiral catalysts or auxiliaries to guide a chemical reaction towards the formation of a specific enantiomer. numberanalytics.com These methods introduce chirality into the synthetic process from the beginning.

Key strategies in asymmetric synthesis include:

Catalytic Asymmetric Hydrogenation : This technique can be used to reduce a prochiral precursor molecule using a chiral catalyst, often a transition metal complex with a chiral ligand (e.g., Ru-BINAP), to create the desired stereocenters with high enantioselectivity. numberanalytics.com

Chiral Auxiliaries : A chiral auxiliary is a molecule that is temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com After the desired chiral center is created, the auxiliary is removed, leaving the enantiomerically enriched product. numberanalytics.com The design of an effective auxiliary depends on factors like steric hindrance and conformational rigidity to maximize stereocontrol. numberanalytics.com

While these methods are powerful, their industrial application for a specific compound like this compound depends on factors like cost, efficiency, and the availability of suitable catalysts and starting materials.

Chiral resolution is a more traditional and widely used method for separating enantiomers from a racemic mixture. This approach involves synthesizing the racemic trans-Tramadol first and then separating the (1R,2R) and (1S,2S) enantiomers in a subsequent step.

The most common method for chiral resolution on an industrial scale is diastereomeric salt formation. google.com This process involves reacting the racemic mixture of trans-Tramadol, which is a base, with a single enantiomer of a chiral acid, known as a resolving agent. google.com This reaction forms two diastereomeric salts.

Unlike enantiomers, diastereomers have different physical properties, such as solubility in a given solvent. This difference allows for their separation by fractional crystallization. One of the diastereomeric salts will be less soluble and will precipitate out of the solution, while the other remains dissolved.

Once the precipitated diastereomeric salt is isolated, the chiral resolving agent can be removed by a simple acid-base extraction, yielding the desired single enantiomer of Tramadol. The selection of the resolving agent and the solvent system is crucial for achieving an efficient separation.

Several chiral acids have been investigated as resolving agents for Tramadol.

(R)-(-)- or (S)-(+)-mandelic acid has been described for the resolution of racemic trans-Tramadol. wikipedia.orggoogle.com

Derivatives of tartaric acid , such as O,O-dibenzoyltartaric acid (DBTA) and O,O-di-p-toluoyltartaric acid , have also been found to be effective. google.compatsnap.com

A patent describes the use of (S)-naproxen for the enantiomeric resolution of racemic Tramadol, leading to the formation of a crystalline [(R,R)-tramadol-(S)-naproxen] salt. acs.orgacs.org This indicates that (R)-naproxen could theoretically be used to isolate the (S,S)-enantiomer.

| Resolving Agent | Type of Acid | Reference |

|---|---|---|

| Mandelic Acid | Chiral Carboxylic Acid | wikipedia.orggoogle.com |

| O,O-Dibenzoyltartaric Acid (DBTA) | Chiral Dicarboxylic Acid Derivative | google.com |

| (S)-Naproxen | Chiral Carboxylic Acid (NSAID) | acs.orgacs.org |

Chiral Resolution Techniques

Kinetic Resolution Processes

Kinetic resolution is a key method for separating the enantiomers of cis-Tramadol. This process relies on the differential rate of reaction or interaction of each enantiomer with a chiral resolving agent, allowing for the separation of the faster-reacting or selectively precipitating enantiomer. Both classical chemical methods and enzymatic processes have been successfully applied.

A practical and scalable kinetic resolution procedure has been developed using mandelic acid. acs.orgacs.orgresearchgate.net This process is based on the finding that the two enantiomers of cis-Tramadol free base form salts with a chiral acid, such as (R)-(-)-mandelic acid, at different rates. acs.orgacs.org By using a substoichiometric amount of the resolving agent (e.g., 70-75 mol %), one enantiomer preferentially crystallizes as a diastereomeric salt. acs.org The optical purity of the isolated salt can be significantly enhanced by repeatedly breaking and reforming the salt. acs.orgacs.org After three cycles of this process, the mandalate salt of each enantiomer can be obtained with an optical purity greater than 99%. acs.orgacs.org

Another highly efficient resolving agent is O,O-di-p-toluoyltartaric acid (DTTA). researchgate.netgoogle.com The use of a substantially single enantiomer of DTTA allows for the efficient resolution of racemic tramadol. google.com For instance, dissolving racemic tramadol and O,O-di-p-toluoyl-L-tartaric acid in ethanol (B145695) leads to the crystallization of a diastereomeric salt enriched in this compound with a diastereomeric excess (de) of 97%, which can be further enhanced to 99.5% de by reslurrying the salt in ethanol. google.com This method is effective even when the racemic tramadol is contaminated with the trans-isomer. google.com

Enzymatic kinetic resolutions, often employing lipases, represent an alternative strategy. acs.orgrsc.org Lipases can catalyze the enantioselective acylation of the alcohol group in tramadol or the hydrolysis of a corresponding ester. acs.orgrsc.org These biocatalytic methods are valued for their high stereoselectivity under mild reaction conditions. acs.orguni-graz.at

| Resolving Agent | Methodology | Reported Efficiency | Reference |

|---|---|---|---|

| (R)-(-)-Mandelic Acid | Selective salt formation based on differential rates. Process involves cycling through salt formation and breaking to improve purity. | >99% optical purity after three cycles. | acs.org, acs.org |

| O,O-di-p-toluoyl-L-tartaric acid (L-DTTA) | Fractional crystallization of diastereomeric salts from ethanol. | Initial 97% de, enhanced to 99.5% de upon reslurrying. | google.com |

| Lipases (e.g., from Candida antarctica) | Enzyme-catalyzed enantioselective acylation or ester hydrolysis. | High enantioselectivity (e.e. >99%) is achievable for related structures. | acs.org, rsc.org |

Derivatization Strategies for Structural Modification Studies

Derivatization of the this compound molecule is performed for several scientific purposes, including the investigation of structure-activity relationships (SAR), the study of metabolic pathways, and for analytical detection and structural elucidation.

For SAR studies, various analogs of Tramadol have been synthesized. scielo.org.mxscielo.org.mxredalyc.org These include modifications at the N-demethyl and O-demethyl positions, which are also known major metabolites. scielo.org.mxscielo.org.mxnih.gov The synthesis of analogs such as O-ethyl-O-demethyltramadol and N-benzyl-N-demethyltramadol allows researchers to probe the influence of different functional groups on the molecule's biological activity. scielo.org.mxredalyc.orgresearchgate.net The synthesis of these analogs typically starts with the appropriate aminoketone, prepared via a Mannich reaction, which is then coupled with an organolithium compound derived from a corresponding 3-bromoalkoxybenzene. scielo.org.mxredalyc.org Another structural modification involves the replacement of hydrogen with deuterium (B1214612) at metabolically active sites to investigate its effect on the compound's duration of action. nih.gov

For analytical and forensic purposes, derivatization is crucial for improving chromatographic separation and enhancing detection sensitivity, particularly in mass spectrometry. nih.govoup.com The hydroxyl and amine groups in Tramadol and its metabolites can be derivatized to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis. oup.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA-1% TMCS) are used to convert the polar hydroxyl groups into nonpolar trimethylsilyl (B98337) (TMS) derivatives, resulting in complete derivatization and improved chromatographic peaks. oup.com A novel analytical method for structural elucidation involves chemical modification followed by liquid chromatography-high-resolution tandem mass spectrometry (LC-HR-MS/MS). nih.govresearchgate.net This derivatization-aided strategy provides more informative mass spectra, enabling the unambiguous identification of Tramadol and its analogs in complex matrices like urine. nih.govresearchgate.net

| Derivative/Analog | Purpose of Derivatization | Synthetic/Analytical Approach | Reference |

|---|---|---|---|

| O-demethyltramadol (M1) | SAR studies, metabolite analysis | Synthesized from aminoketones and organolithium reagents. | scielo.org.mx, scielo.org.mx |

| N-demethyltramadol (M2) | SAR studies, metabolite analysis | Synthesized from aminoketones and organolithium reagents. | scielo.org.mx, scielo.org.mx |

| O-ethyl-O-demethyltramadol | SAR studies | Synthesized from 2-dimethylaminomethyl cyclohexanone (B45756) and a corresponding organolithium derivative. | researchgate.net, redalyc.org |

| Deuterated Tramadol Analogs | Study of metabolic pathways and duration of effect. | Deuterium-for-hydrogen replacement at metabolically active sites. | nih.gov |

| Trimethylsilyl (TMS) Derivatives | Improved volatility and detection for GC-MS analysis. | Reaction with BSTFA-1% TMCS. | oup.com, |

Enantiomer-Specific Receptor Binding and Transporter Modulation

The two enantiomers of tramadol have distinct and complementary mechanisms of action. drugbank.com The (+) enantiomer is primarily responsible for the opioid effects and serotonin reuptake inhibition, while the (-) enantiomer is a more potent inhibitor of norepinephrine reuptake. drugbank.comtandfonline.com

While the opioid activity of tramadol is largely attributed to the (+) enantiomer and its primary metabolite, understanding the interaction of the (-) enantiomer with the μ-opioid receptor (MOR) is crucial for a complete pharmacological profile.

This compound itself has a very weak affinity for the μ-opioid receptor. tg.org.au Its primary active metabolite, (-)-O-desmethyltramadol ((-)-M1), is formed through O-demethylation by the cytochrome P450 enzyme CYP2D6. mdpi.comtaylorandfrancis.com This metabolite, (-)-M1, exhibits a significantly higher affinity for the μ-opioid receptor compared to the parent compound. nih.gov

Research indicates that the metabolite (+)-O-desmethyltramadol ((+)-M1) has the highest affinity for the human μ-opioid receptor, followed by (-)-M1. nih.gov Specifically, one study reported the inhibitory constant (Ki) for (-)-M1 at the human μ-opioid receptor to be 240 nM. nih.gov Another study found the Ki value for (-)-M1 to be 674.3 nM. zenodo.org In contrast, the parent compound, racemic tramadol, has a much lower affinity, with a reported Ki of 2.4 μM. nih.govpharmgkb.org

| Compound | Receptor Binding Affinity (Ki) |

| (-)-O-desmethyltramadol | 240 nM nih.gov, 674.3 nM zenodo.org |

| (+)-O-desmethyltramadol | 3.4 nM nih.gov |

| (±)-Tramadol | 2.4 µM nih.govpharmgkb.org, 12.486 µM zenodo.orgnih.gov |

| This compound | Weak affinity tandfonline.com |

This table presents the receptor binding affinities (Ki) of tramadol enantiomers and their metabolites for the μ-opioid receptor. A lower Ki value indicates a higher binding affinity.

The μ-opioid receptor is a G-protein coupled receptor (GPCR). Agonist binding to the MOR initiates a signaling cascade, often measured through [35S]GTPγS binding assays. These assays reveal the potency (EC50) and efficacy (Emax) of a compound. Studies have demonstrated that both (+)-M1 and (-)-M1 are agonists at the human μ-opioid receptor. nih.gov The rank order of intrinsic efficacy is (+)-M1 > (-)-M1. nih.gov Another study using Xenopus oocytes expressing human μ-opioid receptors confirmed that both tramadol and its M1 metabolite directly activate the receptor, though at higher concentrations compared to the standard agonist DAMGO. nih.govresearchgate.net

A significant component of tramadol's mechanism of action involves the inhibition of monoamine neurotransmitter reuptake.

The (-)-enantiomer of tramadol is a more potent inhibitor of norepinephrine (NE) reuptake than the (+) enantiomer. drugbank.comtandfonline.com This action increases the concentration of norepinephrine in the synaptic cleft, which is believed to contribute to the analgesic effect by modulating descending pain pathways. drugbank.com Studies have shown that tramadol inhibits norepinephrine reuptake, and this effect is primarily attributed to the (-) enantiomer. tandfonline.comnih.gov One study reported an IC50 value of 2,770 nM for tramadol's inhibition of norepinephrine reuptake. wikipedia.org Another study confirmed that tramadol is an inhibitor of the norepinephrine transporter (NET). plos.orgplos.org

| Compound | Action | IC50 / Ki |

| This compound | Norepinephrine Reuptake Inhibition | More potent than (+)-enantiomer drugbank.comtandfonline.com |

| (±)-Tramadol | Norepinephrine Reuptake Inhibition | IC50: 2,770 nM wikipedia.org |

This table summarizes the inhibitory action of this compound and racemic tramadol on norepinephrine reuptake.

Monoamine Neurotransmitter Reuptake Inhibition

Serotonin (5-HT) Reuptake Inhibition (comparative with (+)-Tramadol)

Specifically, the (+)-enantiomer is a more potent inhibitor of serotonin (5-HT) reuptake. wikipedia.orggazimedj.comresearchgate.net In contrast, this compound is a more potent inhibitor of norepinephrine (noradrenaline) reuptake. drugbank.comwikipedia.orggazimedj.com This stereospecificity means that the serotonergic activity of racemic tramadol is primarily attributed to the (+)-enantiomer. Studies have shown that (+)-tramadol is approximately four times more potent than this compound at inhibiting serotonin reuptake. gazimedj.com This differential activity on serotonin and norepinephrine transporters is a foundational aspect of the compound's synergistic action. drugbank.com In vivo microdialysis studies in rats have confirmed that tramadol administration increases extracellular levels of both serotonin and noradrenaline, an effect profile that resembles dual 5-HT/NA reuptake inhibitors. nih.gov Patients who are poor metabolizers via the CYP2D6 enzyme may have elevated levels of (+)-tramadol, which is associated with its serotonergic reuptake inhibition activity. painphysicianjournal.com

| Enantiomer | Primary Monoamine Reuptake Inhibition | Relative Potency |

|---|---|---|

| This compound | Norepinephrine (Noradrenaline) | More potent for norepinephrine reuptake inhibition. drugbank.comwikipedia.orggazimedj.com |

| (+)-Tramadol | Serotonin (5-HT) | More potent for serotonin reuptake inhibition. wikipedia.orggazimedj.comresearchgate.net |

Interactions with Other Neurotransmitter Systems

Beyond its effects on monoamine reuptake, this compound and its racemic parent compound interact with a variety of other neurotransmitter systems, contributing to its complex pharmacological profile.

The interaction of tramadol with opioid receptors is characterized by weak affinity, particularly when compared to classical opioids like morphine. drugbank.comtg.org.au Racemic tramadol binds weakly to μ-opioid receptors and also demonstrates a low affinity for both delta-opioid (DOR) and kappa-opioid (KOR) receptors. drugbank.comwikipedia.orggazimedj.com One study reported Ki values for racemic tramadol of 57.6 μM for DOR and 42.7 μM for KOR, indicating very weak binding. gazimedj.com Another comprehensive screening found that tramadol itself demonstrated some binding to KOR but not to MOR or DOR. plos.orgplos.org In contrast, the primary metabolite, O-desmethyl-tramadol (M1), has a significantly higher affinity for the μ-opioid receptor, while its interactions at DOR and KOR are less pronounced. gazimedj.comnih.gov For instance, while O-desmethyl-tramadol showed no binding at the DOR, it did exhibit moderate potency as a DOR agonist in functional assays, suggesting a complex relationship between binding and functional activity. plos.org

| Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|

| Delta-Opioid Receptor (DOR) | 57.6 µM | gazimedj.com |

| Kappa-Opioid Receptor (KOR) | 42.7 µM | gazimedj.com |

The pharmacological activity of tramadol extends to several non-opioid receptor systems, which may modulate its primary effects.

5-HT2C Receptors : Tramadol has been identified as an antagonist of the serotonin 5-HT2C receptor. wikipedia.orgnih.govresearchgate.net Studies using Xenopus oocytes expressing the 5-HT2C receptor demonstrated that tramadol inhibited serotonin-induced currents. nih.gov Further analysis revealed that tramadol competitively displaces 5-HT binding to the receptor, suggesting a direct competitive antagonism at this site. nih.gov

α7 Nicotinic Acetylcholine (B1216132) Receptors : Research has shown that tramadol inhibits the function of α7 nicotinic acetylcholine receptors (nAChRs). wikipedia.orgnih.gov In studies using bovine adrenal chromaffin cells and Xenopus oocytes expressing α7 nAChRs, tramadol suppressed nicotine-induced currents and catecholamine secretion. nih.gov This inhibitory action was found to be insensitive to the opioid antagonist naloxone, indicating a mechanism independent of opioid receptors. nih.gov

TRPV1 Receptors : The interaction between tramadol and the Transient Receptor Potential Vanilloid-1 (TRPV1) receptor is a subject of conflicting reports. Some studies have proposed that tramadol acts as a TRPV1 agonist. researchgate.netnih.gov Research using cells over-expressing TRPV1 found that tramadol could induce an increase in intracellular calcium, similar to the known TRPV1 agonist capsaicin, and this effect was blocked by a TRPV1 antagonist. nih.govnih.gov Conversely, other investigations have reported that tramadol and its M1 metabolite selectively inhibit the function of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, but not TRPV1. researchgate.net This discrepancy may be due to differences in the experimental systems used, such as the specific cell lines. researchgate.net

Muscarinic Receptors : Tramadol has been shown to act as an antagonist at muscarinic acetylcholine receptors, specifically the M1 and M3 subtypes. drugbank.comwikipedia.orgnih.govnih.gov In Xenopus oocytes expressing M1 or M3 receptors, tramadol inhibited acetylcholine-induced currents at clinically relevant concentrations. nih.govnih.gov Scatchard analysis confirmed that tramadol competitively inhibits the binding of the muscarinic antagonist quinuclidinyl benzilate, indicating a direct interaction with the receptor's binding site. nih.govcaldic.com

Delta-Opioid Receptor (DOR) and Kappa-Opioid Receptor (KOR) Binding

Pharmacophore Analysis and Receptor Modeling

Ligand-Receptor Interaction Studies

Pharmacophore analysis of this compound and its related compounds helps to elucidate the structural features essential for their interactions with various receptors. The tramadol molecule possesses key functional groups—a tertiary amine, a cyclohexanol (B46403) ring, and a methoxyphenyl group—that dictate its binding orientation and affinity. researchgate.net

Ligand-receptor interaction studies have highlighted the importance of these features. For opioid receptors, the protonated amine and the phenolic hydroxyl group (present in the M1 metabolite) are critical for anchoring the ligand in the binding pocket, analogous to the interactions of classical opioids. nih.govresearchgate.net The concept of a "message-address" model, originally developed for peptide ligands, has been applied to tramadol's structure to design novel and highly selective DOR agonists. nih.gov In this model, the core structure of tramadol's metabolite M1 is considered the "message" responsible for affinity, while adding a larger aromatic group (the "address") confers selectivity for the DOR over other opioid receptors. nih.gov

For non-opioid targets, different interactions are at play. At muscarinic receptors, tramadol's interaction is competitive, suggesting it occupies the same binding site as acetylcholine. nih.gov Studies combining computational and experimental approaches have identified distinct interaction patterns for different ligands at the μ-opioid receptor that correlate with ligand-specific properties like voltage sensitivity. elifesciences.org For instance, ligands that enhance receptor activity upon membrane depolarization, including tramadol, tend to interact with residues in helix 3 and helix 5 of the receptor. elifesciences.org

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations have provided detailed, atom-level insights into how this compound and its parent compound interact with their biological targets. These computational techniques predict the binding poses and estimate the binding affinity of a ligand within a receptor's binding site. nrfhh.complos.org

Docking studies of tramadol with the μ-opioid receptor have identified key interactions. A 2D structural analysis of the docked complex showed hydrogen bonds with residues such as LEU:192, PHE:235, and ASP:322, along with alkyl and pi-alkyl bonds with other residues in the binding pocket. nrfhh.com The calculated binding energy for tramadol at the μ-opioid receptor was -6.99 kcal/mol. nrfhh.com Other computational studies have evaluated the interaction of tramadol with enzymes like CYP2D6, revealing a binding affinity with a docking score of -4.581 kcal/mol, driven by hydrogen bonding. gsconlinepress.comgsconlinepress.com

Molecular dynamics simulations, which model the movement of the ligand-receptor complex over time, offer a more dynamic picture of the interaction. mdpi.commdpi.com MD simulations have been used to validate docking results and confirm the stability of the predicted binding poses. researchgate.netnih.gov For example, MD simulations of newly designed tramadol-hybrid molecules confirmed their favorable and stable interaction with target proteins, which was in strong agreement with in vitro results. researchgate.net These simulations can also reveal the role of water molecules in mediating ligand-receptor interactions and help refine the understanding of the binding free energy. elifesciences.orgmdpi.com

Major Metabolic Pathways

The biotransformation of this compound is characterized by three principal metabolic pathways that alter its chemical structure and pharmacological activity.

O-Demethylation (Formation of O-desmethyltramadol, M1)

The O-demethylation of tramadol to its primary active metabolite, O-desmethyltramadol (M1), is a critical step in its metabolic fate. pharmgkb.orgdrugbank.com This reaction involves the removal of a methyl group from the methoxy (B1213986) moiety on the phenyl ring. Studies have shown that the O-demethylation of tramadol is stereoselective, with a preference for the metabolism of the (-)-trans-tramadol enantiomer. oup.com The resulting M1 metabolite, particularly the (+)-enantiomer derived from (+)-tramadol, exhibits a significantly higher affinity for μ-opioid receptors compared to the parent compound. oup.comnih.gov While the (-)-enantiomer of M1 is also formed, its pharmacological activity differs from its (+) counterpart. nih.gov Preclinical studies in dog liver microsomes demonstrated that the formation of M1 from (+)-tramadol was approximately 2.6 times higher than from this compound. nih.gov

N-Demethylation (Formation of N-desmethyltramadol, M2)

Another major metabolic pathway for tramadol is N-demethylation, which leads to the formation of N-desmethyltramadol (M2). pharmgkb.orgdrugbank.com This process involves the removal of one of the methyl groups from the dimethylamino group. Unlike O-demethylation, the formation of M2 does not appear to exhibit significant stereoselectivity between the (+) and (-) enantiomers of tramadol in preclinical models such as dog liver microsomes. nih.gov M2 is considered a secondary metabolite with less pharmacological activity compared to M1. pharmgkb.orgmedsafe.govt.nz

Cyclohexyl Oxidation

In addition to demethylation reactions, tramadol can undergo oxidation of its cyclohexyl ring. nih.govnih.gov This pathway leads to the formation of various hydroxylated metabolites. While considered a major metabolic route, the specific stereoselectivity of cyclohexyl oxidation for the this compound enantiomer is less characterized in preclinical literature compared to O- and N-demethylation.

Enzymatic Systems Involved (Cytochrome P450 Isozymes)

The metabolism of tramadol is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver. researchgate.netwikipedia.org Specific isoforms play distinct roles in the biotransformation of tramadol and its enantiomers.

CYP2D6 Role in M1 Formation

The cytochrome P450 2D6 (CYP2D6) isoenzyme is the primary catalyst for the O-demethylation of tramadol to its active metabolite, M1. pharmgkb.orgdrugbank.comnih.gov The activity of CYP2D6 can vary significantly among individuals due to genetic polymorphisms, which can impact the rate of M1 formation and, consequently, the analgesic efficacy of tramadol. nih.govnih.gov Individuals with reduced CYP2D6 activity ("poor metabolizers") have lower plasma concentrations of M1, while "extensive metabolizers" have higher concentrations. nih.govdrugbank.com Preclinical and clinical studies have consistently highlighted the crucial role of CYP2D6 in the metabolic activation of tramadol. frontiersin.orgdovepress.com

CYP3A4 and CYP2B6 Roles in M2 Formation

Table of Research Findings on this compound Metabolism:

| Metabolic Pathway | Enzyme(s) Involved | Resulting Metabolite | Key Findings | References |

|---|---|---|---|---|

| O-Demethylation | CYP2D6 | O-desmethyltramadol (M1) | Stereoselective, with preferential metabolism of (-)-trans-tramadol. Formation of M1 from (+)-tramadol is higher than from this compound in preclinical models. | oup.comnih.gov |

| N-Demethylation | CYP3A4, CYP2B6 | N-desmethyltramadol (M2) | No significant stereoselectivity observed in preclinical models. | nih.gov |

Phase II Metabolism: Conjugation Reactions

Glucuronidation is a major Phase II metabolic pathway for tramadol metabolites. fda.govnih.gov The primary substrate for this reaction is the pharmacologically active metabolite, O-desmethyltramadol (M1). nih.govpharmgkb.org This process involves the covalent addition of a glucuronic acid moiety to the hydroxyl group of M1, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. openaccessjournals.comnih.gov While specific preclinical studies on the exact UGT isoforms responsible for this compound metabolite glucuronidation are limited, studies in human liver microsomes have identified UGT2B7 and UGT1A8 as key enzymes in the glucuronidation of M1. nih.govpharmgkb.orgcore.ac.uk

Preclinical investigations in rats and dogs have confirmed the formation of numerous conjugated metabolites. nih.gov A study involving the administration of ¹⁴C-tramadol to rats and dogs identified a total of eight conjugates, the majority of which were glucuronides. nih.gov Specifically, seven different glucuronide conjugates were tentatively identified in the urine of both species, highlighting the importance of this pathway. nih.gov

Furthermore, the glucuronidation of M1 exhibits stereoselectivity. Research has shown a significantly higher excretion of (-)-O-desmethyltramadol glucuronide compared to its corresponding (+) enantiomer, indicating a preferential conjugation of the M1 metabolite derived from this compound. nih.govcore.ac.uk

Glucuronidation

Stereoselective Metabolism of this compound and Metabolites

The metabolism of tramadol is characterized by significant stereoselectivity, meaning that one enantiomer is processed differently or at a different rate than the other. researchgate.netnih.govnih.gov Preclinical in vitro and in vivo studies have consistently demonstrated this phenomenon for this compound and its metabolic pathways.

In vitro studies using rat liver microsomes have shown that the metabolic rate of this compound is faster than that of (+)-tramadol. nih.gov This indicates a preferential metabolism of the (-) enantiomer. nih.gov

The formation of the primary active metabolite, O-desmethyltramadol (M1), is a key stereoselective step. nih.govnih.gov Research has consistently shown that (-)-M1 is formed preferentially and at a higher rate from the racemic mixture. core.ac.uknih.govnih.gov Kinetic studies in rat liver microsomes revealed that the maximum velocity (Vmax) and intrinsic clearance (CLint) for the formation of (-)-M1 were significantly higher than those for (+)-M1. nih.gov This preferential formation contributes to the generally higher plasma levels of (-)-M1 observed in preclinical studies. nih.govcore.ac.uk

In contrast, the N-demethylation pathway, which produces N-desmethyltramadol (M2), exhibits the opposite stereoselectivity. Preclinical studies have shown that this pathway preferentially metabolizes the (+)-tramadol enantiomer. researchgate.net

The stereoselectivity extends to the subsequent clearance of the metabolites. Studies using isolated perfused rat kidneys have demonstrated that the renal clearance of O-desmethyltramadol is also stereoselective, but in this case, the (+)-enantiomer is preferentially cleared into the urine. nih.govoup.com

Interactive Data Table: Kinetic Parameters of M1 Enantiomer Formation in Rat Liver Microsomes

| Parameter | (+)-M1 Formation | (-)-M1 Formation | Reference |

| Vmax | Lower | Higher | nih.gov |

| CLint (Intrinsic Clearance) | Lower | Higher | nih.gov |

| Km | 210 µM | 210 µM | researchgate.net |

| Vmax (pmol/mg/min) | 125 | 210 | researchgate.net |

This table summarizes data from preclinical studies on the stereoselective formation of O-desmethyltramadol (M1) enantiomers.

Structure Activity Relationship Sar Studies and Molecular Design

Identification of Key Structural Features for Pharmacological Activity

The specific arrangement of functional groups and the stereochemistry of the (-)-tramadol (B15223) molecule are critical for its interaction with biological targets. SAR studies have pinpointed several key structural features that govern its analgesic activity.

The nature of the substituent on the nitrogen atom of the aminomethyl group in tramadol (B15222) plays a significant role in its pharmacological activity. Molecular docking studies have revealed that the substituents on the nitrogen atom of tramadol and its active metabolite, M1, orient themselves towards a hydrophobic pocket within the μ-opioid receptor. researchgate.net This interaction is a common feature shared with classic opiates like morphine. researchgate.netnih.gov

In an effort to explore the SAR of the tramadol skeleton, a series of N-phenylalkyl derivatives have been synthesized and evaluated. researchgate.netnih.gov These studies have shown that substitution of a phenyl group on the nitrogen of tramadol is important for its analgesic activity. researchgate.net However, unlike morphine-derived structures where bulky N-substitution generally leads to improved opioid-like activities, the SAR for tramadol appears to be different. researchgate.netnih.gov For instance, the affinity for the μ-opioid receptor tends to decrease as the length of the linker between the nitrogen atom and the phenyl group increases. researchgate.net This suggests a distinct interaction mechanism for tramadol analogues at the μ-opioid receptor, which is critical for the design of more potent tramadol-based analgesics. researchgate.netnih.gov

| Compound | Modification | Effect on μ-Opioid Receptor (MOR) Affinity |

| Tramadol | N-dimethyl | Weak agonist |

| Nortramadol | N-monomethyl | Precursor for analogues |

| N-phenylalkyl tramadol derivatives | N-substitution with phenylalkyl groups | Variable, depends on linker length |

Tramadol possesses two chiral centers within its cyclohexane (B81311) ring, leading to the existence of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). researchgate.netacs.org The commercially available form of tramadol is a racemic mixture of the (1R,2R)-(+)-tramadol and (1S,2S)-(-)-tramadol enantiomers, which have a cis relationship between the hydroxyl and dimethylaminomethyl groups. researchgate.netacs.org The stereochemistry of the cyclohexane ring is a critical determinant of the pharmacological activity of each enantiomer.

The (-)-enantiomer, specifically (1S,2S)-(-)-tramadol, is primarily responsible for the inhibition of norepinephrine (B1679862) reuptake. mdpi.com Conversely, the (+)-enantiomer, (1R,2R)-(+)-tramadol, is a more potent inhibitor of serotonin (B10506) reuptake and has a higher affinity for the μ-opioid receptor. vin.comdrugbank.com The distinct activities of the enantiomers highlight the importance of the specific spatial arrangement of the substituents on the cyclohexane ring for their interaction with different biological targets. Furthermore, metabolic studies have indicated that hydroxylation of the cyclohexane ring, particularly at the 3, 4, or 5-positions, occurs preferentially with the (-)-enantiomer, (1S,2S)-tramadol. nih.gov

| Stereoisomer | Configuration | Primary Mechanism of Action |

| (1S,2S)-(-)-Tramadol | cis | Norepinephrine reuptake inhibition |

| (1R,2R)-(+)-Tramadol | cis | Serotonin reuptake inhibition, μ-opioid receptor agonism |

| trans-Tramadol | trans | Not commercially used |

The substitution pattern on the aromatic ring of tramadol is another crucial factor influencing its pharmacological profile. Tramadol has a methoxy (B1213986) group at the meta-position of the phenyl ring. mdpi.com This methoxy group undergoes O-demethylation in the liver to form the active metabolite, O-desmethyltramadol (M1). mdpi.comvin.com

The resulting phenolic hydroxyl group in M1 significantly enhances the affinity for the μ-opioid receptor. mdpi.com O-desmethyltramadol exhibits a 200-fold increase in mu-receptor affinity and analgesic activity compared to the parent compound, tramadol. mdpi.com This enhanced affinity is attributed to the phenolic hydroxyl group being in a position that is reminiscent of the phenolic hydroxyl group in morphine, which is known to be crucial for its interaction with the μ-receptor. mdpi.com The conversion of tramadol to M1 can be seen as a form of bioactivation, turning a weak opioid agonist into a much more potent one. mdpi.com

Role of the Cyclohexane Ring Stereochemistry

Rational Design of this compound Analogues

The understanding of tramadol's SAR has paved the way for the rational design of new analogues with tailored pharmacological properties. The goal is often to enhance the affinity for the μ-opioid receptor or to modulate the monoamine reuptake inhibition profile to achieve a better analgesic efficacy.

Based on the knowledge that the active metabolite M1 has a high affinity for the μ-opioid receptor, researchers have designed and synthesized novel analogues. researchgate.netnih.gov By superimposing the 3D structures of M1 and morphine, common pharmacophore features and similar binding modes at the μ-opioid receptor have been identified. researchgate.netnih.gov This has led to the design of N-phenylalkyl-substituted tramadol derivatives with the aim of creating a new class of analgesics. researchgate.netnih.gov

One such derivative, compound 5b, was identified as a promising candidate. researchgate.netnih.gov Further comparative studies of the binding modes of 5b and morphine derivatives at the μ-opioid receptor have revealed a new type of interaction mechanism for the tramadol analogue. researchgate.netnih.gov This discovery is instrumental in advancing the design of potent tramadol-based analgesics. researchgate.netnih.gov The development of such novel ligands is a key area of research in the quest for safer and more effective opioid analgesics. escholarship.org

The dual mechanism of action of tramadol, involving both opioid and monoaminergic systems, offers a unique platform for the development of analgesics with a broader spectrum of activity. The (-)-enantiomer of tramadol is a more effective inhibitor of norepinephrine reuptake, while the (+)-enantiomer preferentially inhibits serotonin reuptake. vin.comspringermedizin.de This stereoselectivity allows for the design of analogues that can fine-tune the balance between norepinephrine and serotonin reuptake inhibition.

By modifying the tramadol scaffold, it is possible to develop compounds with altered selectivity for the serotonin transporter (SERT) and the norepinephrine transporter (NET). For example, tapentadol, a structurally related analgesic, was developed through a process that included opening the cyclohexane ring and selecting a single enantiomer, resulting in a potent norepinephrine reuptake inhibitor with minimal serotonin effects. researchgate.net The ability to modulate the monoamine reuptake inhibition profile is a key strategy in the development of novel analgesics with potentially improved efficacy for different types of pain, such as neuropathic pain. springermedizin.de

| Compound/Analogue | Primary Monoamine Reuptake Inhibition | μ-Opioid Receptor Affinity |

| This compound | Norepinephrine | Weak |

| (+)-Tramadol | Serotonin | Weak |

| Tapentadol | Norepinephrine | Moderate |

Development of Novel μ-Opioid Receptor Ligands

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and mathematical technique employed in drug design to establish a correlation between the physicochemical properties of a series of compounds and their biological activities. By developing these models, researchers can predict the activity of novel molecules before their synthesis, thereby streamlining the drug discovery process. In the context of this compound and its derivatives, QSAR studies, particularly three-dimensional QSAR (3D-QSAR), have been instrumental in elucidating the structural features essential for their interaction with opioid receptors.

Advanced machine learning algorithms and chemical descriptors have enabled the development of numerous QSAR models to predict the binding activity of compounds to various opioid receptors. nih.gov These models are crucial for identifying drug candidates with desired therapeutic activities and for excluding compounds with potential adverse effects early in development. nih.gov

3D-QSAR Methodologies: CoMFA and CoMSIA

Two of the most widely used 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

CoMFA calculates the steric and electrostatic fields of a set of aligned molecules. It generates a model that highlights regions where bulky substituents (steric field) or changes in charge distribution (electrostatic field) would favorably or unfavorably impact biological activity.

CoMSIA expands on this by calculating additional molecular fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and interpretable model of the structure-activity relationship. unab.cl

These 3D-QSAR models provide quantitative information that can guide the rational design and synthesis of new, more potent, and selective ligands. unab.cl

Research Findings in Tramadol QSAR Modeling

QSAR studies on tramadol-like compounds often focus on the active metabolite, O-desmethyltramadol (M1), due to its significantly higher potency at the μ-opioid receptor (MOR). researchgate.netnih.gov The primary goal of these studies is to explore the structure-activity relationship of the tramadol scaffold to develop novel analgesics. nih.gov

One approach involves creating 3D-QSAR models for a series of opioid receptor antagonists to understand binding at different opioid receptors (mu, delta, and kappa). nih.gov In a notable study, robust CoMFA models were constructed by pooling data from independent studies on naltrindole (B39905) and naltrexone (B1662487) analogues. nih.gov This approach yielded statistically significant and highly predictive models. nih.gov The analysis demonstrated that for opioid antagonists, variations in binding affinity are predominantly influenced by steric interactions rather than electrostatic forces. nih.gov

Another study focused on developing QSAR models for serotonin (SERT) and norepinephrine (NET) transporters to predict the affinity of new molecules, which is relevant to tramadol's dual mechanism of action. researchgate.net Using machine learning and 2D Mordred descriptors, predictive models were successfully created and validated. researchgate.net For instance, the model for predicting the pKi at the NET transporter had a coefficient of determination (R²) on the test set of 0.709, while the model for the SERT transporter had an R² of 0.828. researchgate.net

The table below summarizes the statistical validation of representative 3D-QSAR models developed for opioid receptor ligands, illustrating their predictive power.

| Model Type | Receptor Target | q² (Cross-Validated R²) | r² (Non-Cross-Validated R²) | Reference |

| CoMFA | μ (mu) Opioid Receptor | 0.67 | 0.92 | nih.gov |

| CoMFA | δ (delta) Opioid Receptor | 0.69 | 0.91 | nih.gov |

| CoMFA | κ (kappa) Opioid Receptor | 0.60 | 0.96 | nih.gov |

| CoMSIA | δ (delta) Opioid Receptor | 0.661 | Not Reported | unab.cl |

q² is a measure of the internal predictive ability of the model, while r² indicates the goodness of fit of the model to the training set data.

Application in Analog Design

QSAR findings, often combined with molecular docking, guide the synthesis of new derivatives. For example, based on the active metabolite M1, a series of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues were designed and evaluated. acs.org This research led to the discovery of highly potent and selective MOR agonists. acs.org The exploration of the structure-activity relationship revealed that the linker between the piperidine (B6355638) and phenyl rings, as well as the substitution pattern on the phenyl ring, are critical for binding affinity and selectivity. acs.org

The following table presents data for a selection of aminomethyl tetrahydronaphthalene derivatives, designed based on the tramadol scaffold, and their binding affinities (Ki) for different opioid receptors. Such data is fundamental for building QSAR models.

| Compound | κ Opioid Receptor Ki (nM) | δ Opioid Receptor Ki (nM) | Reference |

| FW-AII-OH-1 | 141.2 | Not Reported | mdpi.com |

| FW-AII-OH-2 | Not Reported | 4.64 | mdpi.com |

| FW-DI-OH-2 | Not Reported | 8.65 | mdpi.com |

| FW-DIII-OH-2 | Not Reported | 228.45 | mdpi.com |

These QSAR studies provide crucial structural insights that help in the design and subsequent synthesis of more selective and potent inhibitors or agonists for specific opioid receptor subtypes. mdpi.com

Preclinical Pharmacological Investigations and Model Systems

In Vitro Pharmacological Characterization

In vitro binding assays have been instrumental in elucidating the specific molecular targets of (-)-tramadol (B15223). These studies have consistently shown that this compound has a low affinity for opioid receptors. nih.gov Specifically, its affinity for the µ-opioid receptor is significantly lower than that of morphine. medsafe.govt.nznih.gov

In contrast to its weak opioid receptor affinity, this compound demonstrates a notable interaction with monoamine transporters. It is a more potent inhibitor of norepinephrine (B1679862) reuptake compared to its (+)-enantiomer. nih.govtandfonline.com Conversely, (+)-tramadol is a more potent inhibitor of serotonin (B10506) reuptake. nih.govnih.gov The racemic mixture of tramadol (B15222) exhibits inhibitory activity at both the human norepinephrine transporter (hNET) and the human serotonin transporter (hSERT). nih.gov

Binding affinity studies have quantified these interactions. For instance, one study reported the Ki value of this compound for hNET to be 1.08 µmol/l, while the Ki for (+)-tramadol at hSERT was 0.87 µmol/l. nih.gov Another study found that racemic tramadol inhibited [3H]-desipramine binding to plasma membranes, indicating competitive inhibition at the norepinephrine transporter with a Ki of 11.2 microM. nih.gov

Table 1: In Vitro Binding Affinities of Tramadol Enantiomers

| Compound | Target | Binding Affinity (Ki) |

| This compound | Norepinephrine Transporter (NET) | 1.08 µM nih.gov |

| (+)-Tramadol | Serotonin Transporter (SERT) | 0.87 µM nih.gov |

| Racemic Tramadol | µ-Opioid Receptor | 2.4 µM nih.gov |

| Racemic Tramadol | Norepinephrine Transporter (NET) | 0.79 µM caldic.comnih.gov |

| Racemic Tramadol | Serotonin Transporter (SERT) | 0.99 µM caldic.comnih.gov |

| (-)-M1 | µ-Opioid Receptor | 0.24 µM nih.govnih.gov |

| (+)-M1 | µ-Opioid Receptor | 0.0034 µM nih.govnih.gov |

This table presents a summary of in vitro binding affinities. Ki (inhibition constant) is a measure of the concentration of a ligand that is required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.

Functional assays have further characterized the activity of this compound. While it binds to the µ-opioid receptor, its agonistic activity is weak. drugbank.com The primary metabolite of tramadol, M1, particularly the (+)-enantiomer, is a much more potent µ-opioid receptor agonist. drugbank.comnih.gov Functional assays, such as the [35S]GTPγS binding assay, have confirmed the agonistic activity of the M1 metabolite. nih.gov

The most significant functional effect of this compound is the inhibition of norepinephrine reuptake. nih.govnih.gov Studies using cultured bovine adrenal medullary cells have shown that tramadol competitively inhibits the uptake of [3H]-norepinephrine, with an IC50 of 21.5 +/- 6.0 microM and a Ki of 13.7 microM. nih.gov This inhibition of the norepinephrine transporter increases the concentration of norepinephrine in the synaptic cleft, which is believed to contribute to the analgesic effect by modulating descending pain pathways. drugbank.com

Ligand Binding Assays to Opioid and Monoamine Transporters

Mechanistic Studies in Animal Models (Focus on Cellular and Molecular Mechanisms)

In animal models, the analgesic effect of tramadol is only partially reversed by the opioid antagonist naloxone, highlighting the significant contribution of a non-opioid mechanism. nih.govtandfonline.com The inhibition of norepinephrine reuptake by this compound plays a key role in this non-opioid component by enhancing the activity of descending inhibitory pain pathways. oup.com These pathways, originating in the brainstem, modulate nociceptive signals at the spinal cord level. nih.gov

In vivo studies have confirmed the modulation of neurotransmitter systems by tramadol. Positron emission tomography (PET) studies in nonhuman primates have demonstrated that tramadol occupies both serotonin and norepinephrine transporters in the brain. nih.gov A PET study in humans also showed significant occupancy of the serotonin transporter by clinical doses of tramadol. oup.com These findings support the in vitro data and provide in vivo evidence for the mechanism of action of tramadol's enantiomers on monoamine transporters. The inhibition of norepinephrine reuptake by this compound leads to increased levels of this neurotransmitter in the central nervous system, which is thought to be a primary contributor to its analgesic efficacy.

Advanced Analytical Methodologies for Enantiomeric Characterization

Chiral Separation Techniques for (-)-Tramadol (B15223) and its Metabolites

The enantiomeric separation of tramadol (B15222) and its primary metabolites, O-desmethyltramadol (M1) and N-desmethyltramadol (M2), relies on creating a chiral environment where the different stereoisomers can interact diastereomerically, leading to differential retention or migration. nih.gov High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the most powerful and widely used techniques for this purpose. mdpi.comoup.com

Chiral HPLC is a cornerstone for the enantioselective analysis of tramadol. The technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing one to be retained longer on the column, thus enabling their separation. Numerous methods have been developed for the simultaneous determination of tramadol and its metabolite enantiomers in various biological matrices. mdpi.com

The choice of CSP is the most critical factor in developing a chiral HPLC separation method. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are the most successful and widely used for resolving tramadol enantiomers. jsmcentral.org These CSPs, often coated or immobilized on a silica (B1680970) support, provide a complex three-dimensional structure with chiral cavities and functional groups that facilitate stereospecific interactions like hydrogen bonding, dipole-dipole interactions, and inclusion complexation.

Cellulose tris-(3,5-dimethylphenylcarbamate) (marketed as Chiralcel OD-R) and amylose tris-(3,5-dimethylphenylcarbamate) (marketed as Chiralpak AD) are among the most frequently reported CSPs for this application. oup.comnih.govresearchgate.net For instance, a Chiralcel OD-R column has been successfully used for the enantiomeric separation of both tramadol and its active metabolite, O-desmethyltramadol. nih.gov Similarly, a Lux Cellulose-4 column has demonstrated effective separation of tramadol and its metabolites under optimized conditions. mdpi.com Immobilized-type amylose tris(3-chloro-5-methylphenylcarbamate) CSPs have also been shown to resolve the enantiomers of tramadol and O-desmethyltramadol in a single run. uniroma1.it

| CSP Type | Base Polymer | Derivatization | Application Example for Tramadol | Reference(s) |

| Chiralcel OD-R | Cellulose | tris-(3,5-dimethylphenylcarbamate) | Simultaneous separation of tramadol and O-desmethyltramadol enantiomers in plasma. | nih.govnih.gov |

| Chiralpak AD | Amylose | tris-(3,5-dimethylphenylcarbamate) | Enantiomeric separation of tramadol and O-desmethyltramadol in plasma and urine. | oup.comresearchgate.net |

| Lux Cellulose-4 | Cellulose | tris(4-chloro-3-methylphenylcarbamate) | Concomitant quantification of enantiomers of tramadol, N-DT, and O-DT in wastewater. | researchgate.netmdpi.com |

| Chiralpak AS-H | Amylose | tris((S)-α-methylbenzylcarbamate) | Partial enantiomeric separation of tramadol. | jsmcentral.orgejbps.com |

| Chiralpak IG-3 | Amylose | tris(3-chloro-5-methylphenylcarbamate) | Simultaneous separation of tramadol and O-desmethyltramadol enantiomers. | uniroma1.it |

Optimizing the mobile phase composition is crucial for achieving baseline resolution and good peak shape. The choice of organic modifier, its concentration, the pH of aqueous buffers, and the use of additives all significantly influence the enantioselective separation. nih.gov Both normal-phase and reversed-phase modes have been successfully employed.

In reversed-phase mode, mobile phases typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govnih.govjprinfo.com The pH of the buffer and the addition of modifiers can be fine-tuned to enhance resolution. For example, one validated method used a mobile phase of phosphate buffer (pH 6) containing sodium perchlorate (B79767) and acetonitrile (80:20 v/v) on a Chiralcel OD-R column. nih.gov Another study optimized the separation on a Lux Cellulose-4 column using a mixture of 0.1% diethylamine (B46881) (DEA) in hexane (B92381) and ethanol (B145695) (96:4, v/v). mdpi.com The use of additives like DEA or triethylamine (B128534) (TEA) is common for improving the peak shape of basic analytes like tramadol. uniroma1.itjsmcentral.org

| CSP Used | Mobile Phase Composition | Mode | Key Optimization Findings | Reference(s) |

| Chiralcel OD-R | Phosphate buffer (pH 6.0, 0.2 M NaClO₄) : Acetonitrile (75:25) | Reversed-Phase | Mobile phase pH and NaClO₄ concentration were critical for resolution. | nih.gov |

| Lux Cellulose-4 | 0.1% Diethylamine in Hexane : Ethanol (96:4, v/v) | Normal-Phase | Optimized for the separation of tramadol and its metabolites in wastewater samples. | mdpi.com |

| Chiralpak IG-3 | Ethanol : Water : Diethylamine (80:20:0.1, v/v/v) | Reversed-Phase | Demonstrated that ethanol is a valid green alternative to methanol and acetonitrile. | uniroma1.it |

| Chiralpak AS-H | Acetonitrile : Methanol : Diethylamine : Formic Acid (99:1:0.1:0.1, v/v/v/v) | Polar Organic | Addition of both acidic (FA) and basic (DEA) modifiers improved enantioresolution. | jsmcentral.orgresearchgate.net |

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for chiral separations, characterized by rapid analysis times and low consumption of reagents and samples. scispace.comresearchgate.net In CE, separation is achieved by adding a chiral selector to the background electrolyte (BGE). The enantiomers form transient, diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, leading to their separation.

Cyclodextrins (CDs) and their derivatives are the most common and effective chiral selectors for the enantiomeric separation of tramadol by CE. nih.govscispace.comnih.gov These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with guest molecules of appropriate size and polarity.

Anionic CDs, such as carboxymethyl-β-cyclodextrin (CM-β-CD) and highly sulfated cyclodextrins (HS-CDs), have proven particularly effective. researchgate.netresearchgate.netnih.gov The negative charge on these selectors enhances their interaction with the protonated, cationic form of tramadol at low pH. Studies have shown that all three types of HS-CDs (α, β, and γ) can resolve tramadol enantiomers, with HS-γ-CD providing baseline resolution at concentrations as low as 0.5% w/v. scispace.comresearchgate.net CM-β-CD has also been widely used to achieve baseline separation of tramadol enantiomers. researchgate.netnih.gov Computational studies suggest the chiral recognition process involves the formation of association complexes between the modified β-CDs and functional groups on the tramadol molecule, rather than deep inclusion into the CD cavity. nih.gov

| Chiral Selector (CS) | Type | Key Findings for Tramadol Separation | Reference(s) |

| Highly Sulfated-γ-CD (HS-γ-CD) | Anionic CD | Showed better resolution than HS-α-CD and HS-β-CD; baseline resolution achieved at 0.5% w/v. | scispace.comresearchgate.net |

| Carboxymethyl-β-CD (CM-β-CD) | Anionic CD | Successfully used to develop and validate a simple CE method for tramadol enantiomers. | researchgate.netnih.govnih.gov |

| Methyl-β-CD | Neutral CD | Used to simultaneously separate enantiomers of tramadol and its metabolites M1 and M2. | nih.gov |

| Highly Sulfated-β-CD (HS-β-CD) | Anionic CD | Capable of resolving tramadol enantiomers. | researchgate.netbrieflands.com |

| Highly Sulfated-α-CD (HS-α-CD) | Anionic CD | Capable of resolving tramadol enantiomers. | researchgate.netbrieflands.com |

The successful chiral separation of tramadol by CE requires careful optimization of several operational parameters. The key factors influencing resolution and analysis time include the composition of the background electrolyte (BGE), particularly its pH and concentration, the type and concentration of the chiral selector, the applied voltage, and the capillary temperature. nih.govresearchgate.net

The pH of the BGE is a critical parameter. At low pH values, tramadol is cationic, facilitating interaction with anionic selectors like HS-CDs. However, a very low pH can suppress the electroosmotic flow (EOF) to the point that the analytes may not reach the detector. scispace.comresearchgate.net Conversely, higher pH values (e.g., pH 7 or above) provide a strong enough EOF to carry the drug-selector complex towards the detector. scispace.comresearchgate.net The concentration of the chiral selector must also be optimized; increasing the CD concentration generally improves resolution up to a certain point, after which resolution may plateau or decrease. researchgate.net Other parameters such as applied voltage and temperature are adjusted to balance analysis speed with separation efficiency and heat dissipation. researchgate.net For example, an optimized method for tramadol enantiomers used a 25 mM sodium tetraborate (B1243019) buffer at pH 11.0 with 5 mM CM-β-CD as the selector, an applied voltage of +17.5 kV, and a temperature of 15 °C. researchgate.net

Cyclodextrins as Chiral Selectors

Gas Chromatography (GC) with Chiral Columns

Gas chromatography (GC) coupled with chiral stationary phases (CSPs) provides a powerful tool for the enantiomeric separation of this compound. This technique leverages the differential interactions between the enantiomers and the chiral selector in the column, leading to their separation.

One approach involves the use of cyclodextrin-based chiral columns. For instance, a method utilizing an Rt-betaDEXcst column, which contains alkylated beta-cyclodextrins, has been successfully developed for the stereoselective determination of tramadol and its primary active metabolite, O-desmethyltramadol (ODT), in human urine. nih.gov This method, coupled with mass spectrometry (MS), allowed for the quantification of individual enantiomers with linearity in the concentration range of 0.1-20 microg/mL. nih.gov

Derivatization is often employed in GC analysis to improve the volatility and thermal stability of the analytes. text2fa.ir In the context of chiral analysis, derivatization with an achiral reagent can be followed by separation on a chiral column. text2fa.ir For example, silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) can be performed prior to GC-MS analysis. While many GC methods for chiral analysis utilize chiral derivatizing reagents to form diastereomers that can be separated on achiral columns, the use of chiral GC columns for the separation of underivatized or achirally derivatized enantiomers is also a viable, though less common, strategy. text2fa.irmdpi.com

The selection of the appropriate chiral stationary phase is critical for achieving successful enantiomeric resolution. Various CSPs are commercially available, and the choice depends on the specific properties of the analyte. mdpi.com

| Chiral Column Type | Chiral Selector | Application | Key Findings | Reference |

|---|---|---|---|---|

| Rt-betaDEXcst | Alkylated beta-cyclodextrins | Stereoselective determination of tramadol and O-desmethyltramadol in human urine | Linearity in the 0.1-20 µg/mL range. | nih.gov |

| Chiraldex G-PN | Not specified in provided text | Separation of amphetamine enantiomers after achiral derivatization | Demonstrates the principle of using chiral GC columns for enantioseparation. | text2fa.ir |

| Restek b-DEXcst | Not specified in provided text | Separation of methamphetamine and its metabolite | TFA derivatization was necessary for successful analysis. | text2fa.ir |

Detection and Quantification Strategies (Research-focused)

Accurate detection and quantification of this compound are paramount in research settings. Mass spectrometry, along with UV and fluorescence detection, are the predominant techniques employed for this purpose.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS), is a highly sensitive and specific method for the detection and quantification of this compound. researchgate.net LC-MS/MS methods have been developed for the simultaneous determination of tramadol and its metabolites in various biological matrices, including plasma and urine. researchgate.netmdpi.comdiva-portal.org

In a typical LC-MS/MS setup, the analytes are first separated chromatographically and then ionized before entering the mass spectrometer. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). For tramadol, the protonated molecule [M+H]+ is often observed at m/z 264.15 or 264.3. tandfonline.comacs.org Quantification is frequently performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for increased selectivity. A common transition for tramadol is m/z 264.15 > 58.15. tandfonline.com

The use of isotope-labeled internal standards, such as Tramadol-D6, is a common practice in LC-MS/MS analysis to improve accuracy and precision by correcting for matrix effects and variations in instrument response. tandfonline.com The development of LC-MS/MS methods allows for low limits of quantification, often in the low ng/mL range, which is essential for pharmacokinetic studies. mdpi.comtandfonline.com For instance, a validated method demonstrated linearity for tramadol over a concentration range of 2.5–500.00 ng/mL in human plasma. tandfonline.com

GC-MS is another powerful technique for tramadol analysis. nih.gov It often involves a derivatization step to enhance the volatility of the analytes. GC-MS methods have been validated for the quantification of tramadol in biological samples with good recovery and precision. nih.gov

High-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection is also widely used for the analysis of this compound. wjbphs.comscispace.com

UV Detection: While UV detection is a common and accessible technique, it may lack the sensitivity and selectivity required for analyzing tramadol in complex biological matrices like plasma at therapeutic concentrations. valpo.edumdpi.com However, for less complex samples or higher concentrations, UV detection can be a viable option. scirp.org The optimal wavelength for detection is typically determined by scanning the UV spectrum of the compound. scirp.org

Fluorescence Detection: Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV detection for tramadol analysis. scispace.comvalpo.edu Tramadol possesses native fluorescence, which can be exploited for its detection. valpo.edumdpi.com The excitation and emission wavelengths are optimized to maximize the signal-to-noise ratio. For example, excitation at 280 nm and emission at 310 nm have been used for the HPLC-fluorescence determination of tramadol in human plasma. mdpi.com In some cases, pre-column derivatization with a fluorescent tag can be employed to further enhance the fluorescence intensity and improve detection limits. valpo.edu

A stereoselective HPLC assay with fluorescence detection has been described for the quantitative determination of tramadol and its active metabolite, O-demethyltramadol, in human plasma. This method achieved a limit of quantitation of 0.5 ng/mL for each enantiomer. nih.gov

| Detection Method | Key Features | Application Example | Reference |

|---|---|---|---|

| Mass Spectrometry (MS) | High sensitivity and specificity, often coupled with LC or GC. | Quantification of tramadol and its metabolites in plasma and urine. | researchgate.netmdpi.com |

| UV Detection | Commonly available but may have lower sensitivity for biological samples. | Analysis of tramadol in less complex matrices or at higher concentrations. | valpo.eduscirp.org |

| Fluorescence Detection | Higher sensitivity and selectivity than UV detection due to tramadol's native fluorescence. | Quantification of tramadol enantiomers in human plasma with low detection limits. | valpo.edunih.gov |

Mass Spectrometry (MS)

Sample Preparation and Extraction Methods for Research Samples

Effective sample preparation is a critical step in the analytical workflow for this compound, as it aims to remove interfering substances from the matrix and concentrate the analyte of interest. The choice of extraction method depends on the nature of the sample (e.g., plasma, urine, tissue) and the subsequent analytical technique.

Liquid-Liquid Extraction (LLE): LLE is a widely used technique for the extraction of tramadol from biological fluids. mdpi.comsapub.org This method involves partitioning the analyte between an aqueous sample and an immiscible organic solvent. The pH of the aqueous phase is typically adjusted to a basic level to ensure that tramadol, which is a basic compound, is in its non-ionized form, thereby facilitating its extraction into the organic solvent. sapub.org A variety of organic solvents have been employed for this purpose, including diethyl ether, dichloromethane, and ethyl acetate. wjbphs.comsapub.org In some protocols, a back-extraction step into an acidic aqueous solution is performed to further purify the analyte. wjbphs.com

Solid-Phase Extraction (SPE): SPE is another common and often more efficient method for sample clean-up and concentration. nih.govnyc.gov In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a suitable solvent. nyc.gov Different types of SPE cartridges are available, with C18 being a popular choice for the extraction of tramadol from plasma and serum. valpo.eduresearchgate.net Mixed-mode SPE cartridges, which combine both hydrophobic and ion-exchange interactions, can also be used for enhanced selectivity. researchgate.net Automated SPE systems can be employed to increase sample throughput and improve reproducibility. nih.gov

Protein Precipitation: For plasma or serum samples, protein precipitation is a simple and rapid method to remove proteins that can interfere with the analysis. tandfonline.comijpsjournal.com This is typically achieved by adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample, which causes the proteins to precipitate out of the solution. tandfonline.comijpsjournal.com The supernatant, containing the analyte, is then collected for analysis. While straightforward, protein precipitation may be less effective at removing other matrix components compared to LLE or SPE.

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a miniaturized version of LLE that uses a small amount of extraction solvent and a disperser solvent. mdpi.com This technique offers high enrichment factors and requires minimal solvent consumption. mdpi.com

The choice of sample preparation method is crucial for obtaining clean extracts and ensuring the accuracy and reliability of the subsequent analysis of this compound in research samples.

Future Directions in Tramadol Research

Elucidation of Residual Uncharacterized Molecular Targets

Future research should focus on systematically screening (-)-tramadol (B15223) against a broad panel of receptors, ion channels, and enzymes to identify any previously unknown interactions. This could unveil novel mechanisms that contribute to its therapeutic effects or potential side effects. Investigating these potential secondary targets is crucial for a comprehensive understanding of this compound's pharmacology. The synergistic action of both tramadol (B15222) enantiomers is known to inhibit central pain transmission, but a deeper dive into the specific molecular interactions of the (-)-isomer is warranted. core.ac.uk

Development of Advanced Stereoselective Synthetic Pathways

The production of enantiomerically pure this compound is essential for detailed pharmacological studies and potential therapeutic development. While tramadol is commercially available as a racemic mixture of its trans enantiomers, ((1R,2R)- and (1S,2S)-tramadol), various methods for the separation and stereoselective synthesis of its isomers have been explored. scispace.comresearchgate.net

Early methods for obtaining the desired trans diastereomer involved lengthy crystallization procedures. google.com More advanced techniques for enantiomeric separation include classical salt resolution using chiral resolving agents such as tartaric acid and mandelic acid derivatives. google.com Capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC) using chiral selectors, like highly sulfated cyclodextrins and cellulose-based chiral stationary phases, have also proven effective for separating tramadol enantiomers. scispace.comresearchgate.netmdpi.com

Future research in this area should focus on developing more efficient, scalable, and cost-effective stereoselective synthetic routes to this compound. This could involve the use of novel chiral catalysts, enzymatic resolutions, or asymmetric synthesis strategies to produce the (1S,2S)-enantiomer with high purity. The development of such pathways is a critical step in facilitating further research and potential clinical applications of this compound as a single-enantiomer drug.

Application of Omics Technologies to Elucidate this compound Pharmacogenomics

The clinical response to tramadol can vary significantly among individuals, and much of this variability is attributed to genetic factors influencing its metabolism. numberanalytics.comrcpa.edu.au The field of pharmacogenomics, which studies how genes affect a person's response to drugs, is crucial for understanding these differences. numberanalytics.com For tramadol, the cytochrome P450 enzyme CYP2D6 is a key player, as it is responsible for the metabolism of tramadol to its active metabolite, O-desmethyltramadol (M1). rcpa.edu.aupharmgkb.orgmdpi.com Genetic polymorphisms in the CYP2D6 gene can lead to different metabolic phenotypes, such as poor, intermediate, extensive, and ultrarapid metabolizers, which in turn affects the efficacy and side-effect profile of tramadol. mdpi.com

While the pharmacogenetics of racemic tramadol are well-studied, particularly in relation to CYP2D6 and the µ-opioid receptor gene (OPRM1), the specific pharmacogenomics of this compound are less defined. mdpi.comsci-hub.seresearchgate.net Since this compound's primary action is norepinephrine (B1679862) reuptake inhibition, future research should utilize "omics" technologies to explore the genetic basis of its response. This includes: